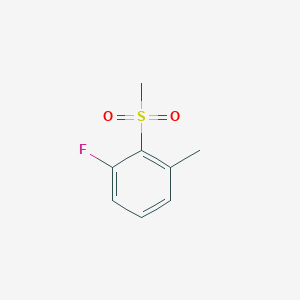
1-Fluoro-2-(methanesulfonyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(methanesulfonyl)-3-methylbenzene is an organic compound with the molecular formula C8H9FO2S This compound is characterized by a benzene ring substituted with a fluorine atom, a methanesulfonyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene typically involves the introduction of the fluorine and methanesulfonyl groups onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
1-Fluoro-2-(methanesulfonyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. These interactions can affect the compound’s behavior in chemical reactions and biological systems .
Comparison with Similar Compounds
1-Fluoro-2-methylbenzene: Lacks the methanesulfonyl group, resulting in different reactivity and applications.
1-Fluoro-4-methanesulfonyl-2-nitrobenzene:
Uniqueness: 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene is unique due to the presence of both the fluorine and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
828270-64-0 |
|---|---|
Molecular Formula |
C8H9FO2S |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-fluoro-3-methyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9FO2S/c1-6-4-3-5-7(9)8(6)12(2,10)11/h3-5H,1-2H3 |
InChI Key |
KFSIEPKBEWIIAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


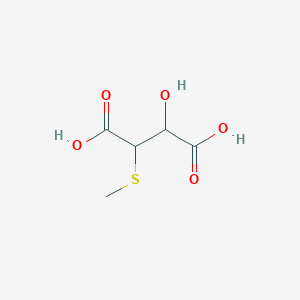
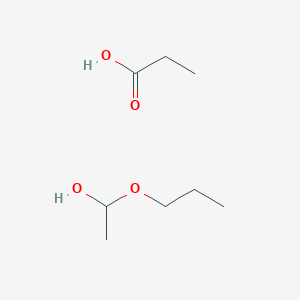
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)

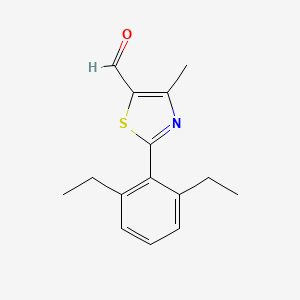
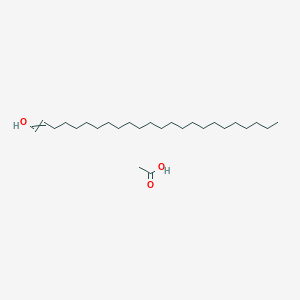
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
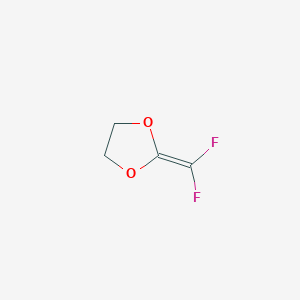
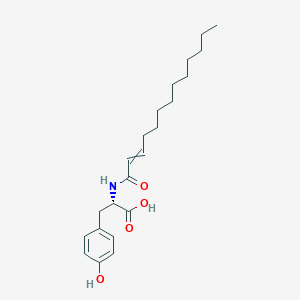
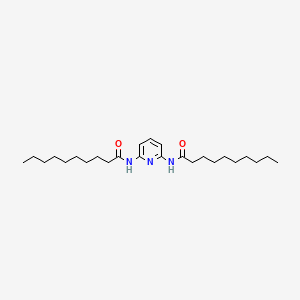
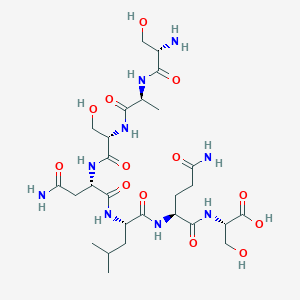
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)
